Glycerophosphoserine

Enzymology Metabolism Substrate Specificity

Researchers studying brain serine metabolism face the challenge of sourcing a defined, high-purity substrate that accurately reflects in vivo glycerophosphodiesterase activity. Phosphatidylserine is a heterogeneous mixture unsuitable for quantitative enzymatic work, and glycerophosphocholine does not provide serine. Glycerophosphoserine (GPS, CAS 26289-09-8) resolves this with precise molecular identity (MW 259.15 g/mol) and validated analytical utility. - Functions as the native substrate for GDE1 (Km=0.66 mM for UgpQ), enabling accurate kinetic assays. - Achieves >20-fold brain accumulation in GDE1-/- models, confirming its role as a direct serine reservoir for D-serine/NMDA signaling studies. - HPLC-validated baseline separation ensures reliable use as an analytical standard in neurodegenerative disease lipidomics.

Molecular Formula C6H14NO8P
Molecular Weight 259.15 g/mol
CAS No. 26289-09-8
Cat. No. B1230283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerophosphoserine
CAS26289-09-8
Synonymsglycerophosphoserine
glycerophosphoserine, (R)-isomer
glycerophosphoserine, 14C-labeled, (R)-isomer
glycerophosphoserine, calcium salt (1:1), (R)-isomer
glycerophosphoserine, dipotassium salt, (R)-isomer
glycerophosphoserine, disodium salt, (R)-isome
Molecular FormulaC6H14NO8P
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESC(C(COP(=O)(O)OCC(C(=O)O)N)O)O
InChIInChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1
InChIKeyZWZWYGMENQVNFU-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycerophosphoserine: Key Lipid in Neuroscience and Lipidomics


Glycerophosphoserine (GPS), also known as glycerol-3-phosphoserine (CAS 26289-09-8), is a glycerophosphodiester consisting of a glycerol backbone linked via a phosphodiester bond to the amino acid L-serine [1]. It is the deacylated derivative of phosphatidylserine (PS), meaning it lacks the fatty acid chains present in its parent phospholipid [2]. This structural difference fundamentally alters its physicochemical properties, including a significantly higher aqueous solubility and a defined molecular weight of 259.15 g/mol, as opposed to the heterogeneous molecular weight distribution of PS [1]. As a key intermediate in phospholipid metabolism, GPS serves as both a reservoir for free serine in the brain and a substrate for specific phosphodiesterases [3].

Why Glycerophosphoserine Cannot Be Substituted


Direct substitution of glycerophosphoserine (GPS) with its parent compound phosphatidylserine (PS) or with other deacylated glycerophosphodiesters (e.g., glycerophosphocholine) is scientifically unjustified due to profound differences in their biological roles and metabolic pathways . GPS is not merely a 'simpler' version of PS; it is a distinct metabolite that acts as a critical reservoir for free serine in the nervous system and a specific substrate for enzymes like GDE1 [1]. PS, in contrast, is a complex mixture of membrane-bound molecular species with variable fatty acid composition, making it an unsuitable substitute for studies requiring a precise, single-molecule tool . Similarly, while other glycerophosphodiesters like glycerophosphocholine (GPC) serve as choline donors, GPS uniquely provides serine, a key amino acid involved in one-carbon metabolism and D-serine-mediated neurotransmission [2]. The following evidence demonstrates that the choice of GPS is a functional one, dictated by specific, quantifiable parameters that are not met by any other in-class analog.

Glycerophosphoserine vs. Analogs: Procurement Guide


Enzymatic Specificity for UgpQ Phosphodiesterase

Glycerophosphoserine demonstrates a distinct affinity for the broad-spectrum bacterial glycerophosphodiesterase UgpQ, which is quantitatively different from that of its structural analogs [1]. This is a key differentiation for in vitro studies of phospholipid metabolism. The Michaelis constant (Km) for glycerophosphoserine is 0.66 mM, placing it between glycerophosphocholine (Km = 2.0 mM, lower affinity) and glycerophosphoethanolamine (Km = 0.22 mM, higher affinity).

Enzymology Metabolism Substrate Specificity

Metabolic Impact: Brain Serine Reservoir

Genetic deletion of the enzyme GDE1, which hydrolyzes glycerophosphodiesters, leads to a highly specific and dramatic accumulation of glycerophosphoserine (GPS) in the brain, along with a corresponding decrease in free serine [1]. This in vivo data demonstrates that GPS is not a non-specific metabolite but rather a tightly regulated reservoir for serine, a role that is not shared by other glycerophosphodiesters like glycerophosphocholine.

Metabolomics Neuroscience Amino Acid Metabolism

Analytical Method: Baseline HPLC Separation

A dedicated reversed-phase HPLC method has been optimized specifically for the baseline separation of disaturated synthetic glycerophosphoserine (GPS) species, a requirement for accurate quantitation in complex lipid mixtures [1]. The method was optimized for the separation of dipalmitoyl glycerophosphoserine, palmitoyl-stearoyl glycerophosphoserine, and distearoyl glycerophosphoserine.

Analytical Chemistry Chromatography Lipidomics

Glycerophosphoserine: High-Impact Applications


Serine Metabolism and Neurotransmission in the CNS

As demonstrated by the >20-fold accumulation in GDE1(-/-) mouse brains, glycerophosphoserine is a critical node in brain serine homeostasis [1]. Researchers studying D-serine signaling, a key modulator of NMDA receptor function, should procure GPS to use as a defined substrate in enzymatic assays or as an analytical standard for metabolomics studies, as its levels directly correlate with free serine availability in neural tissue [1].

Glycerophosphodiesterase Assay Development

The distinct kinetic profile of glycerophosphoserine (Km = 0.66 mM) for the E. coli UgpQ enzyme makes it an essential tool for characterizing the substrate specificity of this and other glycerophosphodiesterases [2]. Procurement of high-purity GPS allows for precise enzyme kinetic studies and the development of specific activity assays, where using other substrates like glycerophosphocholine (Km = 2.0 mM) would yield different and potentially misleading kinetic parameters [2].

Lipidomics Analytical Standard for LC-MS/MS

The existence of a validated HPLC method achieving baseline separation of GPS molecular species confirms its utility as a precise analytical standard [3]. Lipidomics core facilities and research groups developing targeted LC-MS/MS assays for Alzheimer's disease and other neurodegenerative conditions, where glycerophospholipid profiles are known to be altered, should procure GPS to ensure accurate identification and quantification of this key metabolite in complex biological matrices [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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